6-[(2,4-dimethylphenyl)amino]-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
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Description
6-[(2,4-dimethylphenyl)amino]-5-(2-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.14886967 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS001945864, also known as F3248-2119, is a selective, irreversible, orally bioavailable, small-molecule inhibitor of FGFR1-4 . FGFRs (Fibroblast Growth Factor Receptors) are a family of receptor tyrosine kinases involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and angiogenesis .
Mode of Action
F3248-2119 is designed to target clinically relevant primary FGFR driver alterations and secondary resistance mutations, including FGFR2 and FGFR3 gatekeeper, molecular brake, and activation loop mutations . By inhibiting these targets, the compound blocks both primary oncogenic and secondary kinase domain resistance FGFR alterations .
Biochemical Pathways
The inhibition of FGFRs by F3248-2119 affects multiple biochemical pathways. It leads to the inhibition of downstream targets of FGFR2/3, such as phospho-ERK . This disruption can lead to a variety of downstream effects, including the inhibition of cell proliferation and angiogenesis, which are critical processes in tumor growth and progression .
Result of Action
The action of F3248-2119 results in molecular and cellular effects that can inhibit tumor growth. In clinical studies, the compound has shown antitumor activity, with partial responses observed in patients with advanced solid tumors harboring FGFR2 and/or FGFR3 gene alterations . Additionally, the compound’s action leads to pharmacodynamic biomarker modulation, downstream pathway inhibition, and apoptotic cell death .
Properties
IUPAC Name |
6-(2,4-dimethylanilino)-5-(2-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-12-9-10-16(13(2)11-12)24-19-17(14-7-5-6-8-15(14)23)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJOVCXWCQWSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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